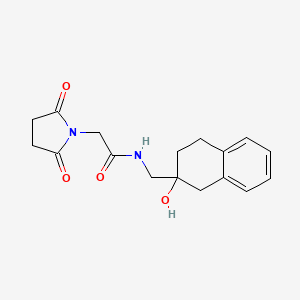

2-(2,5-dioxopyrrolidin-1-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide

説明

特性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-14(10-19-15(21)5-6-16(19)22)18-11-17(23)8-7-12-3-1-2-4-13(12)9-17/h1-4,23H,5-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIIBBBNFMOPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a derivative of pyrrolidine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine ring with a dioxo substitution and an acetamide moiety linked to a tetrahydronaphthalene derivative. Its molecular weight is approximately 333.4 g/mol. The presence of the dioxopyrrolidinyl group suggests potential interactions with various biological targets.

Pharmacological Activities

Anticonvulsant Activity

Recent studies have shown that compounds related to 2,5-dioxopyrrolidinyl derivatives exhibit significant anticonvulsant properties. For instance, hybrid compounds derived from this scaffold demonstrated protective effects in mouse models for seizures induced by pentylenetetrazole and maximal electroshock tests. One study reported that a related compound exhibited an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test, indicating strong anticonvulsant activity .

Antinociceptive Effects

In addition to anticonvulsant properties, these compounds have also shown promising results in pain models. The lead compound from the study mentioned above demonstrated efficacy in formalin-induced pain tests, suggesting that the mechanism may involve inhibition of central sodium/calcium currents and antagonism of the TRPV1 receptor . This dual action on both seizure control and pain management positions such compounds as potential therapeutic agents for epilepsy and neuropathic pain.

The biological activity of 2-(2,5-dioxopyrrolidin-1-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide can be attributed to several mechanisms:

- Ion Channel Modulation : The compound may inhibit sodium and calcium channels in neuronal membranes, which is critical in reducing excitability and preventing seizures.

- TRPV1 Receptor Antagonism : By blocking TRPV1 receptors, the compound may reduce pain signaling pathways effectively.

- Multitargeted Action : The ability to interact with multiple biological targets enhances its therapeutic potential across different conditions.

Study 1: Anticonvulsant Efficacy

In a controlled study involving various animal models, the efficacy of a related pyrrolidine derivative was evaluated against induced seizures. The results indicated significant protection against seizures with minimal side effects .

Study 2: Pain Management

Another study focused on the antinociceptive effects of these compounds using the formalin test in rodents. The findings revealed that these derivatives significantly reduced pain responses compared to control groups .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。